2-PROPANE-D7-THIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propane-d7-thiol is a deuterated analog of 2-propanethiol, a compound characterized by the presence of a thiol group (-SH) attached to a propane backbone. The deuterium atoms replace the hydrogen atoms in the propane structure, making it useful in various research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propane-d7-thiol can be synthesized through several methods, including:
Isothiouronium Salts: This method involves the reaction of isothiouronium salts with deuterated alkyl halides under basic conditions to yield the desired thiol compound.
Catalytic Preparation Using Hydrogen Sulfide: Deuterated propane can be reacted with hydrogen sulfide in the presence of a catalyst to produce this compound.
Thiolacetic Acid/Thioacetates: Deuterated propane can be reacted with thiolacetic acid or thioacetates, followed by hydrolysis to yield the thiol.
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated precursors and specialized catalytic processes to ensure high purity and yield. The exact methods may vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
2-Propane-d7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol and tris(2-carboxyethyl)phosphine are typical reducing agents.
Nucleophiles: Thiol groups can act as nucleophiles in substitution reactions, often requiring basic conditions to deprotonate the thiol.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfonic Acids: Formed through further oxidation of disulfides.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Propane-d7-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propane-d7-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form covalent bonds with electrophiles, undergo oxidation-reduction reactions, and act as a nucleophile in substitution reactions . These properties make it a versatile compound in both chemical and biological systems.
Comparison with Similar Compounds
2-Propane-d7-thiol can be compared with other thiol compounds such as:
2-Propanethiol: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.
Ethanethiol: A smaller thiol compound with different reactivity due to its shorter carbon chain.
Butanethiol: A larger thiol compound with increased hydrophobicity and different reactivity patterns.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in studies requiring isotopic differentiation. This property allows for detailed mechanistic studies and tracing experiments that are not possible with non-deuterated analogs .
Properties
CAS No. |
1219803-56-1 |
---|---|
Molecular Formula |
C3HD7S |
Molecular Weight |
83.2 |
Synonyms |
2-PROPANE-D7-THIOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.